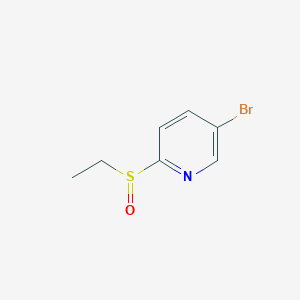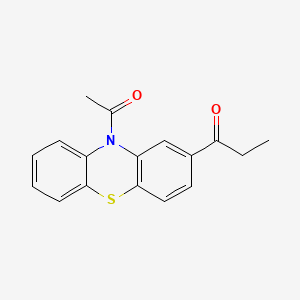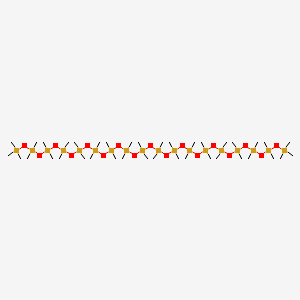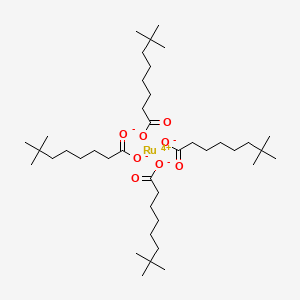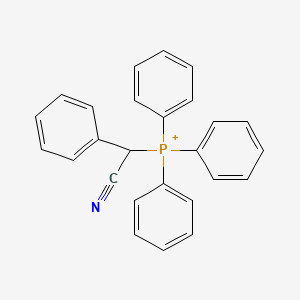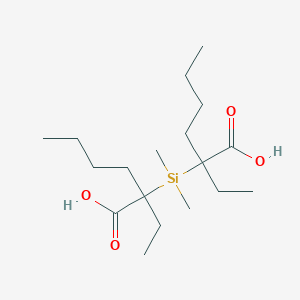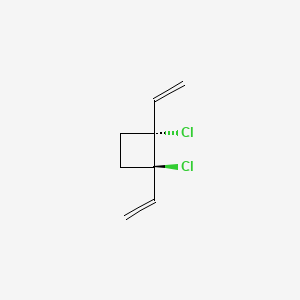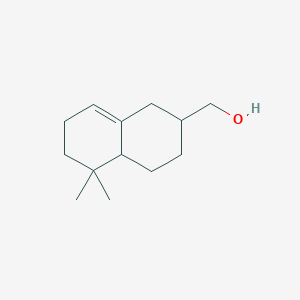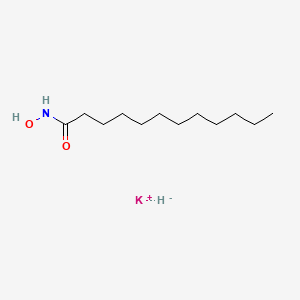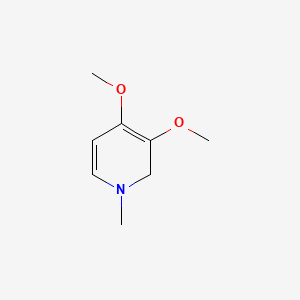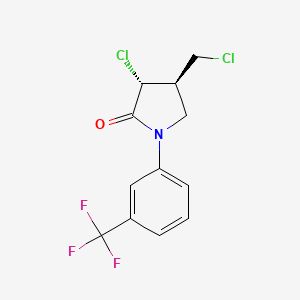
Fluorochloridone, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorochloridone, trans- is a selective herbicide used primarily for pre-emergence control of a wide range of weeds in various crops such as cereals, potatoes, and umbelliferous crops. It is known for its high herbicidal activity, particularly in its trans-isomer form, which is more effective than the cis-isomer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorochloridone is synthesized through a multi-step process involving the reaction of 3-chloro-4-chloromethyl-1-(3-trifluoromethylphenyl)-2-pyrrolidinone with various reagents under controlled conditions. The synthesis typically involves:
Chlorination: Introduction of chlorine atoms into the pyrrolidinone ring.
Fluorination: Addition of fluorine atoms to the aromatic ring.
Cyclization: Formation of the pyrrolidinone ring structure.
Industrial Production Methods
Industrial production of fluorochloridone involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yields and efficiency. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and distillation to obtain high-purity fluorochloridone.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorochloridone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Nucleophilic substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride.
Substitution: Involves reagents like sodium hydroxide or other nucleophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Resulting from reduction reactions.
Substituted Products: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Fluorochloridone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Studied for its potential genotoxicity and cytotoxicity, raising concerns about human exposure.
Industry: Applied in agricultural practices for effective weed control in various crops
Wirkmechanismus
Fluorochloridone exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants, leading to the bleaching of plant leaves. The compound induces autophagy in cells through the ROS-mediated AKT-mTOR signaling pathway. This pathway involves the accumulation of reactive oxygen species (ROS), which inhibits the activities of AKT and mTOR kinases, leading to autophagy and cell death .
Vergleich Mit ähnlichen Verbindungen
Fluorochloridone is compared with other similar herbicides such as:
Acetochlor: Known for its use in pre-emergent weed control but has different metabolic pathways.
Alachlor: Similar in application but differs in its carcinogenic potential.
Butachlor: Used in similar agricultural settings but has distinct metabolic activation pathways.
Metolachlor: Another pre-emergent herbicide with unique metabolic and toxicological profiles.
Fluorochloridone stands out due to its high efficacy in weed control and its specific mechanism of action involving the inhibition of carotenoid biosynthesis and induction of autophagy .
Eigenschaften
CAS-Nummer |
61213-60-3 |
|---|---|
Molekularformel |
C12H10Cl2F3NO |
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
(3R,4R)-3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2/t7-,10+/m0/s1 |
InChI-Schlüssel |
OQZCSNDVOWYALR-OIBJUYFYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Kanonische SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


